Anilide Substituent Impact on Lipophilicity and Polarity
The target compound's 4-ethoxyphenyl substituent imparts a computed XLogP3 of 5.4, which is approximately 0.6–0.8 log units higher than the 4-methoxy analog (XLogP3 ≈ 4.6–4.8) and closer to the 4-fluoro analog (XLogP3 ≈ 5.0) [1]. The topological polar surface area (TPSA) of 51.2 Ų for the target compound is identical across all three 4-substituted anilide analogs, indicating that the differentiation arises primarily from lipophilicity rather than hydrogen-bonding capacity [1]. Increased logP correlates with enhanced passive membrane permeability, which is a critical parameter for CNS penetration in NK-3 antagonist programs [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 |
| Comparator Or Baseline | 4-Fluoro analog: XLogP3 = 5.0; 4-Methoxy analog: XLogP3 ≈ 4.7 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 4-fluoro analog; ΔXLogP3 ≈ +0.7 vs. 4-methoxy analog |
| Conditions | PubChem-computed XLogP3 values (XLogP3-AA algorithm, release 2025.09.15) |
Why This Matters
Higher logP indicates improved membrane permeability and potentially superior CNS exposure, making the target compound a more suitable choice for neurokinin receptor CNS target engagement studies than the more polar 4-methoxy analog.
- [1] PubChem Compound Summaries: CID 1124201 (target), CID 9935398 (4-fluoro analog), and 4-methoxy analog entry. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] Sarau, H. M. et al. J. Pharmacol. Exp. Ther. 295(1), 373-381 (2000). View Source
